2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone

描述

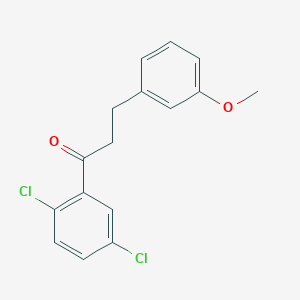

2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone (CAS: 200131-19-7) is a halogenated aromatic ketone with a molecular weight of 257.33 g/mol and the formula C₁₆H₁₃Cl₂O₂. Its structure features a propiophenone backbone substituted with chlorine atoms at the 2' and 5' positions of the benzene ring and a 3-methoxyphenyl group at the 3-position.

属性

IUPAC Name |

1-(2,5-dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O2/c1-20-13-4-2-3-11(9-13)5-8-16(19)14-10-12(17)6-7-15(14)18/h2-4,6-7,9-10H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBYNJBTDWJSFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644248 | |

| Record name | 1-(2,5-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-19-4 | |

| Record name | 1-Propanone, 1-(2,5-dichlorophenyl)-3-(3-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Chemical Properties

Before delving into preparation methods, understanding the chemical properties of 2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone is essential:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄Cl₂O₂ |

| Molecular Weight | 309.2 g/mol |

| Boiling Point | 449°C (760 mmHg) |

| Flash Point | 176.5°C |

| Density | 1.256 g/cm³ |

| Structure | Contains two chlorine atoms and a methoxy group attached to phenyl rings |

Preparation Methods

Friedel-Crafts Acylation

The Friedel-Crafts acylation method is commonly used to synthesize ketones like This compound . This reaction involves the following steps:

-

- Benzoyl chloride derivatives (chlorinated benzoyl chloride)

- Methoxybenzene (anisole)

- Aluminum chloride (AlCl₃) as a catalyst

-

- Dissolve anisole in a non-polar solvent like dichloromethane.

- Add aluminum chloride slowly under controlled temperature (0–5°C).

- Introduce benzoyl chloride derivatives dropwise while maintaining stirring.

- Allow the reaction mixture to warm to room temperature and continue stirring for several hours.

-

- The aluminum chloride catalyst facilitates the electrophilic substitution of benzoyl chloride onto the aromatic ring of anisole.

- Chlorine atoms and methoxy groups direct substitution to specific positions, leading to the formation of This compound .

-

- Quench the reaction with water or dilute acid.

- Extract the organic layer using solvents like ethyl acetate.

- Purify the product via recrystallization or chromatography.

Selective Chlorination

Selective chlorination is another critical step in synthesizing this compound, ensuring that chlorination occurs at desired positions on the phenyl ring.

-

- Methoxybenzene

- Chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)

-

- Dissolve methoxybenzene in an inert solvent like carbon tetrachloride or chloroform.

- Add the chlorinating agent gradually under reflux conditions.

- Monitor the reaction progress using techniques like gas chromatography or NMR spectroscopy.

Outcome :

- The reaction yields dichlorinated methoxybenzene derivatives, which are then used in subsequent acylation steps.

Alternative Synthesis via Grignard Reaction

A less common but viable method involves Grignard reagents:

-

- Magnesium turnings

- Bromo derivatives of anisole

- Dichlorobenzoyl chloride

-

- Prepare a Grignard reagent by reacting magnesium with bromoanisole in dry ether.

- Add dichlorobenzoyl chloride under controlled conditions.

- The reaction yields the desired ketone after workup and purification.

Analysis of Reaction Conditions

The preparation methods depend heavily on reaction conditions such as temperature, solvent choice, and catalyst concentration:

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–25°C |

| Solvent | Dichloromethane, ether |

| Catalyst Loading | 10–20 mol% |

Challenges in Synthesis

- Ensuring regioselectivity during chlorination and acylation steps.

- Avoiding over-chlorination, which can lead to undesired by-products.

- Purification challenges due to close boiling points of impurities.

化学反应分析

2’,5’-Dichloro-3-(3-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Chemical Properties and Structure

The molecular formula of 2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone is , with a molecular weight of 309.19 g/mol. The compound features two chlorine atoms and a methoxy group attached to a phenyl ring, linked to a propiophenone structure. This unique arrangement contributes to its reactivity and biological properties.

Chemistry

In the field of organic chemistry, this compound serves as an important intermediate in the synthesis of various organic compounds. Its ability to participate in chemical reactions such as oxidation, reduction, and substitution makes it valuable for creating more complex molecules.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Oxidation | Conversion to carboxylic acids or ketones | Carboxylic acids |

| Reduction | Conversion of ketone to alcohol | Alcohols |

| Substitution | Replacement of the methoxy group with other functional groups | Various derivatives |

Research indicates that this compound exhibits significant biological activities, including antimicrobial and anticancer properties.

Anticancer Activity:

Studies show that this compound can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanisms involved include:

- Inhibition of Tumor Growth: In vitro studies demonstrate a dose-dependent reduction in cell viability.

- Mechanisms of Action: Induction of apoptosis and cell cycle arrest through activation of caspases and modulation of cyclin-dependent kinases.

Antimicrobial Properties:

The compound has shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Mechanism: Likely involves disruption of bacterial cell membranes or interference with metabolic pathways.

Table 2: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth in vitro | |

| Anticancer | Induced apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduced pro-inflammatory cytokine levels |

Case Study 1: Anticancer Efficacy

A study explored the effects of varying concentrations of this compound on human cancer cell lines. Results indicated:

- Upregulation of Pro-apoptotic Markers: Increased expression of Bax.

- Downregulation of Anti-apoptotic Proteins: Decreased levels of Bcl-2.

These findings suggest that the compound effectively triggers apoptotic pathways in cancer cells.

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy against common pathogens. The results demonstrated significant inhibition, particularly against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

作用机制

The mechanism of action of 2’,5’-Dichloro-3-(3-methoxyphenyl)propiophenone involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of anticancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .

相似化合物的比较

Structural Analogues with Varying Aromatic Substituents

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone | 200131-19-7 | C₁₆H₁₃Cl₂O₂ | 257.33 | 2',5'-Cl; 3-methoxyphenyl |

| 2',5'-Dichloro-3-(2,3-dimethylphenyl)propiophenone | 898793-27-6 | C₁₇H₁₆Cl₂O | 307.21 | 2',5'-Cl; 2,3-dimethylphenyl |

| 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone | 898780-49-9 | C₁₆H₁₂Cl₂OS | 323.24 | 2',5'-Cl; 2-thiomethylphenyl |

| 3',5'-Dichloro-3-(3-methoxyphenyl)propiophenone | 1375064-50-8 | C₁₆H₁₃Cl₂O₂ | 257.33 | 3',5'-Cl; 3-methoxyphenyl |

Key Observations :

- Substituent Position: The positional isomer 3',5'-dichloro-3-(3-methoxyphenyl)propiophenone (CAS: 1375064-50-8) demonstrates how chlorine placement alters steric and electronic properties. The 2',5'-dichloro configuration in the main compound may enhance electrophilic substitution reactivity at the ortho position compared to the meta/para positions in the 3',5'-isomer .

- Steric Hindrance : The 2,3-dimethylphenyl substituent (CAS: 898793-27-6) adds steric bulk, which could reduce solubility in polar solvents compared to the smaller methoxyphenyl group .

Trifluoromethyl-Substituted Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2',6'-Dichloro-3-(3-trifluoromethylphenyl)propiophenone | 898749-89-8 | C₁₆H₁₁Cl₂F₃O | 347.17 | 2',6'-Cl; 3-CF₃ |

Key Observations :

- The trifluoromethyl (–CF₃) group (CAS: 898749-89-8) increases electronegativity and lipophilicity, enhancing membrane permeability compared to the methoxy group. This substitution is common in pharmaceuticals to improve bioavailability .

Positional Isomers of Dichloro Substitution

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2',4'-Dichloro-3-(3-methoxyphenyl)propiophenone | 898775-16-1 | C₁₆H₁₃Cl₂O₂ | 257.33 | 2',4'-Cl; 3-methoxyphenyl |

Key Observations :

- The 2',4'-dichloro isomer (CAS: 898775-16-1) differs in chlorine placement, which may alter dipole moments and binding interactions in biological systems. For example, ortho-substituted chlorines can hinder rotation, affecting conformational flexibility .

生物活性

2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone (CAS Number: 898775-19-4) is a synthetic organic compound notable for its unique structural features, including a dichlorinated phenyl group and a methoxy-substituted phenyl group attached to a propiophenone backbone. This compound has garnered attention for its potential biological activities, which are influenced by its electronic properties due to the presence of both electron-withdrawing (chlorine) and electron-donating (methoxy) groups.

- Molecular Formula : C16H14Cl2O2

- Molecular Weight : 309.19 g/mol

- Structure : The compound features a complex arrangement that allows for various interactions, including π-π stacking and hydrogen bonding, which are critical for its biological activity.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits a range of biological activities, particularly in pharmacology and materials science. Its interactions with biological targets are under investigation, with potential implications in drug development and therapeutic applications.

Potential Biological Targets

Research has suggested that this compound may interact with various biological targets, although detailed binding affinities and mechanisms remain to be fully elucidated. Some potential interactions include:

- Enzyme inhibition

- Antimicrobial activity

- Anticancer properties

Comparative Analysis with Similar Compounds

To better understand the unique biological activities of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2',4'-Dichloro-3-(3-methoxyphenyl)propiophenone | 898775-16-1 | Different dichlorination pattern |

| 3',4'-Dichloro-3-(3-methoxyphenyl)propiophenone | Not listed | Similar structure but varies in chlorine placement |

| 2',3'-Dichloro-3-(3-methoxyphenyl)propiophenone | Not listed | Another positional isomer affecting reactivity |

The differences in chlorination patterns and methoxy substitutions can lead to variations in electronic properties and biological activities, warranting further investigation.

Case Studies and Research Findings

- Antimicrobial Activity : A study assessing the antimicrobial properties of various chlorinated compounds indicated that this compound showed promising activity against certain bacterial strains. The specific mechanism of action is still under exploration, but preliminary results suggest it may disrupt bacterial cell membranes or inhibit key metabolic pathways.

- Anticancer Properties : In vitro studies have shown that this compound may induce apoptosis in cancer cell lines. The presence of the methoxy group appears to enhance its cytotoxic effects, potentially through the generation of reactive oxygen species (ROS), which can trigger cell death pathways.

- Enzyme Inhibition Studies : Research has indicated that this compound can inhibit specific enzymes involved in metabolic processes. Detailed kinetic studies are required to determine the inhibition constants and the mode of inhibition (competitive, non-competitive, etc.).

常见问题

Q. What are the recommended synthetic routes for 2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone?

A Friedel-Crafts acylation approach is commonly employed, utilizing dichloro-substituted benzoyl chloride and a methoxyphenylpropane precursor under anhydrous conditions. Key steps include:

- Substituent positioning : Ensure regioselectivity by pre-functionalizing the phenyl ring with methoxy and chloro groups before acylation to avoid side reactions.

- Catalyst optimization : Use Lewis acids like AlCl₃ or FeCl₃ to enhance electrophilic aromatic substitution efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical due to potential byproducts from incomplete substitution .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Purity analysis : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase (≥95% purity threshold) .

- Structural confirmation : Combine H/C NMR to identify methoxy (-OCH₃), carbonyl (C=O), and chloro-substituted aromatic protons. Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 323.1 (M+H) .

Q. What safety protocols are essential for handling this compound?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Waste disposal : Segregate halogenated waste and transfer to certified facilities for incineration to avoid environmental release of chlorinated byproducts .

- Exposure limits : Adhere to OSHA’s PAC-2 (23 mg/m³) for airborne contaminants, as extrapolated from chlorophenol analogs .

Advanced Research Questions

Q. How can researchers design experiments to study substituent effects on reactivity?

- Comparative synthesis : Synthesize analogs with varying substituents (e.g., 3',4'-difluoro or 3',5'-dimethoxy derivatives from ) and compare reaction kinetics via GC-MS monitoring.

- Computational modeling : Use DFT calculations (e.g., Gaussian 16) to predict electron density shifts at the carbonyl group caused by chloro/methoxy substituents, correlating with experimental reactivity data .

Q. How can contradictions in reported toxicity or stability data be resolved?

- Conditional analysis : Replicate conflicting studies under standardized conditions (e.g., pH 7.4 buffer, 25°C) to isolate variables like hydrolysis or photodegradation.

- Metabolite profiling : Use LC-HRMS to identify degradation products (e.g., dechlorinated or demethylated species) that may explain discrepancies in toxicity assays .

Q. What strategies improve the pharmacokinetic profile of this compound in vivo?

- Bioisostere substitution : Replace chloro groups with trifluoromethyl (-CF₃) to enhance metabolic stability, as seen in analogs like 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone .

- Pharmacophore optimization : Adjust methoxy positioning to mimic stilbene derivatives (e.g., 3,4',5-trimethoxy-3'-hydroxystilbene), which show improved bioavailability in pharmacokinetic models .

Methodological Guidance for Data Interpretation

Q. How should researchers validate synthetic yields when scaling up reactions?

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor acylation progress in real time, reducing batch variability.

- Design of experiments (DoE) : Use response surface methodology (RSM) to optimize temperature, catalyst loading, and solvent ratios for reproducibility .

Q. What advanced techniques resolve crystallographic uncertainties in this compound?

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: dichloromethane/hexane) to determine bond angles and confirm steric effects from dichloro/methoxy groups.

- SC-XRD vs. PXRD : Pair single-crystal data with powder XRD to assess polymorphism, which may impact solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。